2-(Aminomethyl)thiazol-5-amine
CAS No.:
Cat. No.: VC3248945
Molecular Formula: C4H7N3S
Molecular Weight: 129.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H7N3S |
|---|---|
| Molecular Weight | 129.19 g/mol |
| IUPAC Name | 2-(aminomethyl)-1,3-thiazol-5-amine |
| Standard InChI | InChI=1S/C4H7N3S/c5-1-4-7-2-3(6)8-4/h2H,1,5-6H2 |
| Standard InChI Key | JEXGIYHUKBJURC-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SC(=N1)CN)N |
Introduction
Structure and Nomenclature
Target Compound Structure
The compound "2-(Aminomethyl)thiazol-5-amine" would have an aminomethyl (-CH2-NH2) group at position 2 and an amine (-NH2) group at position 5 of the thiazole ring. This specific substitution pattern differs from the compounds found in the search results.
Related Compounds in Search Results
The search results provide information about a similar compound, "5-(Aminomethyl)-1,3-thiazol-2-amine" (PubChem CID 22064894), which has a different substitution pattern with the aminomethyl group at position 5 and the amine group at position 2 of the thiazole ring . The structural difference is significant as it affects the chemical and biological properties of the compound.
Another related compound found in the search results is "5-(aminomethyl)-4-methyl-1,3-thiazol-2-amine," which has an additional methyl group at position 4 compared to the previously mentioned compound . These variations in structure highlight the diversity of aminothiazole derivatives.
Physical and Chemical Properties
Properties of Related Compounds
For "5-(Aminomethyl)-1,3-thiazol-2-amine" (PubChem CID 22064894), the following properties have been reported:
| Property | Value |
|---|---|
| Molecular Formula | C4H7N3S |
| Molecular Weight | 129.19 g/mol |
| XLogP3-AA | -0.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 93.2 Ų |
| Heavy Atom Count | 8 |
| Complexity | 77.7 |
These properties are derived from computational methods and provide insights into the physicochemical characteristics of this aminothiazole derivative .
For "5-(aminomethyl)-4-methyl-1,3-thiazol-2-amine," the following properties are reported:
| Property | Value |
|---|---|
| LogP | -0.12 |
| Heavy atoms count | 9 |
| Rotatable bond count | 1 |
| Number of rings | 1 |
| Carbon bond saturation, Fsp3 | 0.4 |
| Polar surface area | 65 Ų |
| Hydrogen bond acceptors count | 3 |
| Hydrogen bond donors count | 2 |
These properties indicate that this methylated derivative has slightly different physicochemical characteristics compared to the non-methylated analog .
Synthesis and Preparation Methods
General Synthetic Approaches for Aminothiazole Derivatives
The search results provide information about the synthesis of various aminothiazole derivatives, which may offer insights into potential synthetic routes for 2-(Aminomethyl)thiazol-5-amine. One notable synthetic method described for 2-aminothiazole-5-carboxamides involves:
-
Preparation of β-ethoxy acrylamides
-
NBS-mediated thiazole formation in a mixture of dioxane and water
This method was reported to produce 2-aminothiazole-5-carboxamide in 95% yield without N-bromination or phenyl ring bromination by-products . The researchers noted that this approach avoids the generation and handling of air and moisture-sensitive organometallic intermediates and eliminates the need for additional protection and deprotection steps.
Alternative Synthetic Pathways
Another synthetic pathway mentioned in the literature involves the treatment of α-formyl-α-bromoacetate hemiacetals with thiourea to give 2-amino-thiazole-5-carboxylic acid phenylamides . These intermediates can then be further functionalized to create more complex derivatives with potential biological activities.
Biological Activities and Applications
Aminothiazole derivatives have been reported to possess various biological activities, making them valuable scaffolds in medicinal chemistry research.
Anticancer Activity
Some 2-aminothiazole-5-carboxamide derivatives have shown anti-proliferative effects on human K563 leukemia cells . The presence of a carboxanilide side chain at the fifth position of the thiazole ring has been noted to have a cytostatic impact on human chronic myeloid leukemia cell line K562 . These findings suggest that aminothiazole derivatives could serve as promising leads for the development of anticancer agents.
Applications in Drug Development
The 2-aminothiazole scaffold has been incorporated into several clinically important compounds. For example, the search results mention the use of 2-aminothiazole-5-carboxamides in the synthesis of dasatinib (SPRYCEL), an anti-cancer drug . The new synthetic method developed for these intermediates was successfully applied in the scale synthesis of this anti-cancer drug, highlighting the practical significance of efficient synthetic routes for aminothiazole derivatives.
Structural Analogs and Derivatives
Several structural analogs and derivatives of aminothiazole compounds have been described in the search results, showcasing the versatility of this scaffold in chemical synthesis.
Heterocyclized Derivatives
The search results mention the treatment of an aminothiazole moiety with malononitrile in sodium ethoxide to give the corresponding 3-cyano-5-oxo-1H-pyrrole derivative . Additionally, treatment with different secondary amines gave acetamide derivatives, and treatment with potassium thiocyanate produced a thiocyanate-acetamide scaffold, which was cyclized to yield the corresponding thiazolidinone . These transformations demonstrate the potential for further derivatization of aminothiazole compounds to generate diverse chemical libraries.
Analytical Methods and Characterization
The characterization of aminothiazole derivatives typically involves various analytical techniques to confirm their structure and purity.
Spectroscopic Methods
Proton NMR spectroscopy with a Bruker DRX-400 spectrometer using CDCl3 or DMSO-d6 as solvents and TMS as an internal standard was mentioned for the characterization of 2-aminothiazole-5-carboxamides . NMR spectroscopy provides valuable information about the structural features of these compounds, allowing researchers to confirm successful synthesis and determine the substitution pattern on the thiazole ring.
| Identifier | Value |
|---|---|
| PubChem CID | 22064894 |
| CAS Number | 625440-80-4 |
| SMILES | C1=C(SC(=N1)N)CN |
| InChI | InChI=1S/C4H7N3S/c5-1-3-2-7-4(6)8-3/h2H,1,5H2,(H2,6,7) |
| InChIKey | YVCRAVNZOVGDKJ-UHFFFAOYSA-N |
| Molecular Weight | 129.19 g/mol |
| Exact Mass | 129.03606841 Da |
These identifiers provide a standardized way to reference this compound in chemical databases and literature .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume